molecular formula C18H16F6N2O B8141312 1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

Cat. No. B8141312
M. Wt: 390.3 g/mol
InChI Key: ANFVPVLLLRNCQU-UHFFFAOYSA-N
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Description

1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole is a useful research compound. Its molecular formula is C18H16F6N2O and its molecular weight is 390.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Functional Derivatives : Indazole derivatives like this compound can be used to synthesize new functional derivatives, offering a pathway to explore varied chemical structures and potential applications (Strakova et al., 1998).

  • Complex Tetrahydroindazoles Synthesis : These compounds have shown potential in the synthesis of complex tetrahydroindazoles with diverse functional groups, indicating their utility in creating a range of chemical entities (Strakova, Strakovs, & Petrova, 2005).

  • Chemical Reactions and Derivatives : Studies have explored various reactions of this compound, leading to the formation of different derivatives, each with its own set of potential applications (Делятицкая et al., 2013).

  • Sigma-2 Receptor Ligands : Derivatives of tetrahydroindazole, including similar compounds, have shown moderate affinity for sigma-2 receptors, indicating potential applications in neuropharmacology (Wu et al., 2015).

  • COX-2 Inhibitory Activity : One study identified a related compound as a lead for further optimization due to its selective COX-2 inhibitory activity, suggesting applications in anti-inflammatory drug development (Abdel-Rahman & Ozadali, 2012).

  • Alkylation and Chemical Properties : Alkylation studies of similar tetrahydroindazole compounds have provided insights into their chemical properties and potential modifications for various applications (Strakova et al., 1970).

  • Microwave-Assisted Synthesis : Microwave irradiation has been used for the efficient synthesis of substituted tetrahydroindazole derivatives, indicating a green and simple method for their production (Polo et al., 2016).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N2O/c1-9-15-13(7-16(2,3)8-14(15)27)26(25-9)12-5-10(17(19,20)21)4-11(6-12)18(22,23)24/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVPVLLLRNCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 2
Reactant of Route 2
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 3
Reactant of Route 3
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 4
Reactant of Route 4
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 5
Reactant of Route 5
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Reactant of Route 6
Reactant of Route 6
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole

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